![molecular formula C66H101N23O17 B612451 Compstatin control peptide CAS No. 301544-78-5](/img/structure/B612451.png)
Compstatin control peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compstatin is a cyclic peptide that inhibits complement activation by binding to C3 and interfering with convertase formation and C3 cleavage . It was discovered as a promising complement inhibitor, and its optimization has led to a series of analogs that show promise for a wide spectrum of clinical applications .
Molecular Structure Analysis
The crystal structure of Cp40, a compstatin analog, complexed with its target C3b at 2.0-Å resolution has been reported . Structure-activity-relationship studies rationalize the picomolar affinity and long target residence achieved by lead optimization, and reveal a role for structural water in inhibitor binding . The structure of compstatin consists of a disulfide bridge and a type I beta-turn located at opposite sides to each other .Chemical Reactions Analysis
Compstatin inhibits complement activation by binding to C3 and interfering with convertase formation and C3 cleavage . It binds to C3, inhibiting proteolytic cleavage by C3 convertase .Physical And Chemical Properties Analysis
Compstatin is a 13-residue peptide . It has been reported to have improved inhibitory potency and pharmacokinetic profiles .Wissenschaftliche Forschungsanwendungen
Complement System Inhibition
Compstatin control peptide is a potent inhibitor of the complement system . It specifically targets the C3 component of the complement system, thereby preventing the activation of the complement cascade . This makes it a promising therapeutic agent for diseases where the complement system plays a significant role .
Treatment of Paroxysmal Nocturnal Hemoglobinuria (PNH)
A PEGylated, second-generation compstatin derivative (pegcetacoplan, Empaveli/Aspaveli; Apellis Pharmaceuticals) was approved in 2021 for the treatment of paroxysmal nocturnal hemoglobinuria . This disease is characterized by the destruction of red blood cells, and the use of compstatin control peptide helps to mitigate this .
Organ Protection in Polytrauma-Induced Hemorrhagic Shock
Early proof-of-concept studies showed potent systemic anti-inflammatory and organ-protective effects of compstatins in nonhuman primate models of polytrauma-induced hemorrhagic shock . This suggests that compstatin control peptide could be used to protect organs in patients suffering from severe trauma .
Treatment of Hemodialysis-Induced Inflammation
Compstatin control peptide has been shown to have potent anti-inflammatory effects in models of hemodialysis-induced inflammation . This suggests that it could be used as a therapeutic agent for patients undergoing hemodialysis .
Use in Xenotransplantation
Compstatin control peptide has been used in models of xenotransplantation . By inhibiting the complement system, it helps to prevent the immune rejection of transplanted organs .
Treatment of Age-Related Macular Degeneration
The enhanced intraocular residence and retinal distribution of the latest-generation compstatins may point to more tailored therapeutic solutions for retinal pathologies driven by C3 dysregulation such as age-related macular degeneration .
Use in Human Leukocyte Antigen–Incompatible Kidney Transplantation
Compstatin control peptide has been used in models of human leukocyte antigen–incompatible kidney transplantation . By inhibiting the complement system, it helps to prevent the immune rejection of transplanted kidneys .
Treatment of COVID-19 and Other Diseases
Next-generation derivatives with improved target affinities and pharmacokinetic properties (e.g., AMY-101; Amyndas Pharmaceuticals) are tested in clinical trials for periodontal disease, COVID-19, and other diseases .
Safety And Hazards
Zukünftige Richtungen
With the approval of pegcetacoplan, a C3 inhibitor of the compstatin family, in 2021, C3-targeted treatment has been validated . Compstatin derivatives with enhanced pharmacodynamic and pharmacokinetic profiles are in clinical development . The study of the compstatin family may guide the application of existing and development of next-generation compstatin analogs .
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H101N23O17/c1-10-32(6)50(68)63(104)80-34(8)55(96)87-52(31(4)5)65(106)88-51(30(2)3)64(105)83-42(17-18-47(67)91)59(100)86-46(23-49(93)94)62(103)84-43(20-36-24-75-40-15-12-11-14-39(36)40)57(98)76-27-48(92)81-44(21-37-25-72-28-77-37)60(101)85-45(22-38-26-73-29-78-38)61(102)82-41(16-13-19-74-66(70)71)58(99)79-33(7)56(97)89-53(35(9)90)54(69)95/h11-12,14-15,24-26,28-35,41-46,50-53,75,90H,10,13,16-23,27,68H2,1-9H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,98)(H,79,99)(H,80,104)(H,81,92)(H,82,102)(H,83,105)(H,84,103)(H,85,101)(H,86,100)(H,87,96)(H,88,106)(H,89,97)(H,93,94)(H4,70,71,74)/t32-,33-,34-,35+,41-,42-,43-,44-,45-,46-,50-,51-,52-,53-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJZITDYWAOPDD-LSPMIEDISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H101N23O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1488.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Compstatin control peptide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.